(R)-1-benzyl-3-hydroxypiperidin-2-one (R)-1-benzyl-3-hydroxypiperidin-2-one
Brand Name: Vulcanchem
CAS No.: 614754-32-4
VCID: VC3849201
InChI: InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1
SMILES: C1CC(C(=O)N(C1)CC2=CC=CC=C2)O
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

(R)-1-benzyl-3-hydroxypiperidin-2-one

CAS No.: 614754-32-4

Cat. No.: VC3849201

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-benzyl-3-hydroxypiperidin-2-one - 614754-32-4

Specification

CAS No. 614754-32-4
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name (3R)-1-benzyl-3-hydroxypiperidin-2-one
Standard InChI InChI=1S/C12H15NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1
Standard InChI Key HVGCDCJXQQEGPC-LLVKDONJSA-N
Isomeric SMILES C1C[C@H](C(=O)N(C1)CC2=CC=CC=C2)O
SMILES C1CC(C(=O)N(C1)CC2=CC=CC=C2)O
Canonical SMILES C1CC(C(=O)N(C1)CC2=CC=CC=C2)O

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure (Figure 1) includes a six-membered piperidin-2-one ring, a benzyl group at N1, and a hydroxyl group at C3. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_{2}
Molecular Weight205.25 g/mol
Purity≥98% (typical commercial grade)
LogP1.1699
Topological Polar Surface Area (TPSA)40.54 Ų

The R-configuration at C3 is critical for its stereoselective interactions in biological systems .

Synthesis and Chemical Reactivity

Synthetic Routes

(R)-1-Benzyl-3-hydroxypiperidin-2-one is synthesized via asymmetric methodologies, often involving:

  • Michael Addition: As reported in Tetrahedron Letters (1983), a Michael-type reaction between benzylamine derivatives and α,β-unsaturated carbonyl compounds yields intermediates that undergo cyclization .

  • Enzymatic Resolution: Chiral resolution using lipases or esterases can achieve enantiomeric excess >99% for the R-enantiomer .

  • Reductive Amination: A 2020 patent (CN111057031) describes a route involving reductive amination of 3-ketopiperidin-2-one with benzylamine, followed by stereoselective reduction using NaBH4_4/CeCl3_3 .

Key Reaction Conditions

  • Temperature: 80–120°C for cyclization steps .

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis of protective groups .

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for polar reactions .

Pharmacological Applications

Monoacylglycerol Lipase (MAGL) Inhibition

(R)-1-Benzyl-3-hydroxypiperidin-2-one serves as a scaffold for MAGL inhibitors, which modulate endocannabinoid signaling. A 2012 patent (WO2012/054716) highlights its role in piperidin-4-yl-azetidine diamides that inhibit MAGL with IC50_{50} < 100 nM . These inhibitors are investigated for pain management and neurodegenerative diseases .

Sigma Receptor Ligands

Recent studies (2023) identify derivatives of this compound as dual sigma-1 (S1R) and sigma-2 (S2R) receptor ligands. For example, AD258 (a structural analog) exhibits KiK_i values of 3.5 nM (S1R) and 2.6 nM (S2R), showing promise in neuropathic pain models .

Immunomodulatory Activity

The compound is utilized in immunotherapy research, particularly in synthesizing checkpoint inhibitor adjuvants. Its hydroxyl group facilitates hydrogen bonding with PD-1/PD-L1 interfaces, enhancing T-cell activation .

Recent Advances and Future Directions

BCL6 Degraders

A 2022 study in J. Med. Chem. reports tricyclic quinolinone-based degraders incorporating (R)-1-benzyl-3-hydroxypiperidin-2-one. These compounds exhibit improved binding affinity (KdK_d = 0.8 nM) and oral bioavailability in lymphoma models .

CNS Penetration

Structural modifications, such as fluorination at C4, enhance blood-brain barrier permeability. A 2025 preclinical study demonstrates 30% brain-plasma ratio for a derivative targeting Alzheimer’s disease .

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